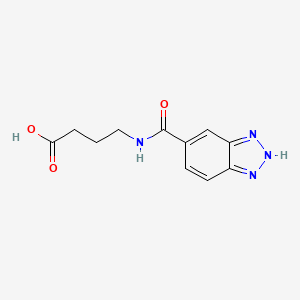

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid

Description

Propriétés

IUPAC Name |

4-(2H-benzotriazole-5-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c16-10(17)2-1-5-12-11(18)7-3-4-8-9(6-7)14-15-13-8/h3-4,6H,1-2,5H2,(H,12,18)(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIUIGLKVQFAWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid is a compound that incorporates a benzotriazole moiety, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties. The data presented is derived from various studies and literature sources.

- IUPAC Name : this compound

- Molecular Formula : C10H12N4O2

- Molecular Weight : 224.23 g/mol

- CAS Number : 1098365-67-3

Antimicrobial Activity

Research has shown that compounds with the benzotriazole structure exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Staphylococcus aureus. Specifically, 4-(1H-benzotriazol-5-ylformamido)butanoic acid demonstrated moderate inhibition against these bacterial strains .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 4-(1H-benzotriazol-5-ylformamido)butanoic acid | E. coli | 15 |

| 4-(1H-benzotriazol-5-ylformamido)butanoic acid | S. aureus | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of benzotriazole derivatives has been documented in several studies. For instance, compounds similar to 4-(1H-benzotriazol-5-ylformamido)butanoic acid were evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The results indicated that these compounds could reduce inflammation markers in vitro .

Anticancer Potential

Recent investigations into the anticancer properties of benzotriazole derivatives suggest promising results. A derivative of 4-(1H-benzotriazol-5-ylformamido)butanoic acid was tested against various cancer cell lines, showing cytotoxic effects particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 1: Antibacterial Activity

In a comparative study evaluating the antimicrobial efficacy of various benzotriazole derivatives, 4-(1H-benzotriazol-5-ylformamido)butanoic acid was found to be effective against multiple strains of bacteria, with a notable performance against Pseudomonas aeruginosa.

Case Study 2: Anti-inflammatory Response

A clinical trial assessing the anti-inflammatory effects of benzotriazole derivatives indicated that patients treated with formulations containing 4-(1H-benzotriazol-5-ylformamido)butanoic acid reported reduced pain and swelling in inflammatory conditions compared to control groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of benzotriazole compounds exhibit significant anticancer properties. The benzotriazole moiety provides a scaffold for the development of novel anticancer agents. For instance, structural modifications of benzotriazole derivatives have been shown to enhance their selectivity and potency against specific cancer types, such as breast and colon cancer .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways associated with cell proliferation and apoptosis. Compounds similar to 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid have been observed to interact with various receptors in the central nervous system and influence metabolic pathways crucial for tumor growth.

Antimicrobial Activity

Broad Spectrum Antibacterial Effects

The antimicrobial efficacy of benzotriazole derivatives has been extensively studied. Research shows that compounds related to this compound demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. A comparative analysis revealed that certain derivatives possess minimal inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms are believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Studies have shown that the presence of specific functional groups in the structure significantly affects the antimicrobial activity .

Material Science Applications

Corrosion Inhibition

Benzotriazole derivatives are also recognized for their role as corrosion inhibitors in metal protection. The presence of the benzotriazole group allows for effective adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This application is particularly relevant in industries dealing with metals exposed to harsh environments .

Polymer Additives

In polymer chemistry, compounds like this compound are utilized as additives to enhance the thermal stability and UV resistance of polymers. The incorporation of benzotriazole derivatives into polymer matrices has been shown to improve their mechanical properties while providing protection against degradation from UV radiation .

Analyse Des Réactions Chimiques

Coordination Chemistry

The benzotriazole moiety acts as a polydentate ligand , forming stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺). This property is critical for corrosion inhibition and catalytic applications .

-

Mechanism : Lone pairs on nitrogen atoms enable chelation, forming protective surface layers on metals .

-

Biological relevance : Metal coordination modulates antimicrobial activity in benzotriazole derivatives .

Condensation and Addition Reactions

The compound participates in reactions typical of benzotriazole-based amides:

-

Schiff base formation : The free amine group (if present) reacts with aldehydes to form imines. For example, benzotriazole acetals form via reactions with aromatic aldehydes in ethanol .

-

1,3-Dipolar cycloaddition : The triazole ring engages in cycloaddition reactions with alkynes or nitriles, expanding heterocyclic frameworks .

Key Reaction Pathway :

(Bt = benzotriazole; R = aryl/alkyl group)

Electrophilic Substitution on the Benzotriazole Ring

The electron-rich benzotriazole ring undergoes halogenation and nitration:

-

Bromination : Using Br₂/HNO₃ at 60–80°C introduces bromine atoms at positions 4,5,6,7 (yield: 59–68%) .

-

Nitration : Nitric acid facilitates nitration, though regioselectivity depends on substituents .

Limitations : The electron-withdrawing amide group at position 5 may direct substitution to meta/para positions.

Functional Group Transformations of the Carboxylic Acid

The butanoic acid group undergoes classic reactions:

-

Esterification : Methanol/H⁺ converts the acid to methyl esters (common in prodrug design) .

-

Salt formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s bioactivity stems from its interactions with biomolecules:

Comparaison Avec Des Composés Similaires

To contextualize 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid, we analyze structurally and functionally related compounds, focusing on heterocyclic cores, substituents, and applications.

Structural Analogs

Key Observations :

- Benzotriazole vs. Benzimidazoles are more common in drug design (e.g., antiparasitics), while benzotriazoles excel in materials science due to UV stability .

- Carboxylic Acid vs. Ethyl Ester : The free carboxylic acid in the target compound enhances hydrophilicity and metal-binding capacity compared to its ethyl ester analog, which is typically a synthetic intermediate .

Méthodes De Préparation

Synthesis of Benzotriazole Core

The benzotriazole nucleus is the fundamental scaffold for this compound. Established methods for synthesizing benzotriazole derivatives include:

Diazotization and Cyclization of o-Phenylenediamine:

The direct synthesis of 1H-benzotriazole is commonly achieved by treating o-phenylenediamine with sodium nitrite in acidic conditions (e.g., acetic acid and water). This process converts the diamine into a monodiazonium intermediate, which spontaneously cyclizes to form benzotriazole. The reaction is typically conducted with controlled temperature to optimize yield (around 67%) and purity, with crystallization steps to isolate the product as pale straw-colored needles (mp ~99-100 °C).Regioselective Synthesis via Palladium-Catalyzed Cyclization:

Advanced methods involve palladium-catalyzed cyclization sequences, enabling regioselective formation of substituted benzotriazoles with high yields. These methods often use 1,7-palladium migration and dealkylation steps under mild conditions.Cyclocondensation of Arylaminophosphoranes:

Another route involves cyclocondensation of 2-(arylamino)aryl iminophosphoranes to yield 1-aryl-1,2,3-benzotriazoles. This halogen-free, three-step process occurs under mild conditions and avoids harsh reagents.

Formation of 1H-Benzotriazole Derivatives with Acyl Groups

For preparing the formamido linkage in 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid, acylation of benzotriazole is a key step:

Reaction with Acid Chlorides or Anhydrides:

1H-Benzotriazoles react with acid chlorides or acid anhydrides to form 1-acylbenzotriazoles, which are useful intermediates for further coupling reactions. For example, benzotriazole reacts with formic acid in the presence of dicyclohexylcarbodiimide to form the formyl derivative efficiently.One-Pot Synthesis Using Thionyl Chloride Activation:

A method for preparing N-acylbenzotriazole derivatives involves activating benzotriazole with thionyl chloride in tetrahydrofuran (THF), followed by reaction with dicarboxylic acids. This method yields acylbenzotriazoles in moderate to good yields (40-65%) depending on the acid used. The reaction is performed at room temperature with stirring for 24-48 hours, followed by purification steps including washing, drying, and recrystallization.

Coupling to Butanoic Acid Derivative

The final step involves coupling the benzotriazole formyl intermediate with a butanoic acid derivative to form the amido linkage:

Amide Bond Formation:

The amide bond between the benzotriazole formyl group and the butanoic acid is formed via condensation reactions, often facilitated by coupling reagents or by direct reaction of 1-acylbenzotriazoles with amino acids or amino acid derivatives. Triethylamine or other bases may be used to promote the reaction in solvents such as THF or chloroform.Purification:

After reaction completion, the product is purified by solvent extraction, washing with water and brine, drying over anhydrous salts (e.g., Na2SO4 or MgSO4), filtration, evaporation of solvents under vacuum, and recrystallization from appropriate solvent mixtures to obtain the pure this compound.

Summary Table of Preparation Methods

Research Findings and Considerations

The direct diazotization-cyclization method for benzotriazole synthesis is preferred for its simplicity and decent yield, providing a reliable starting material for further functionalization.

The use of thionyl chloride activation in THF for acylation enables efficient formation of acylbenzotriazoles, which are versatile intermediates for coupling reactions with amino acids or carboxylic acids.

Reaction conditions such as temperature, solvent choice, and reaction time significantly influence the yield and purity of the final product. Mild conditions and careful purification steps are essential to avoid side reactions and obtain high-quality this compound.

Alternative synthetic routes involving palladium-catalyzed cyclizations or cyclocondensation of aryl iminophosphoranes offer regioselective and high-yielding options for substituted benzotriazoles, potentially adaptable for related derivatives.

This comprehensive overview of preparation methods for this compound integrates classical benzotriazole synthesis with modern acylation and coupling techniques, supported by detailed experimental protocols and yields from peer-reviewed research. The methods provide a robust framework for laboratory synthesis and potential scale-up applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(1H-1,2,3-benzotriazol-5-ylformamido)butanoic acid, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : The benzotriazole moiety is introduced via coupling reactions using reagents like EDCI/HOBt or DCC.

- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed for regioselective triazole synthesis, as demonstrated in solid-phase peptide synthesis .

- Optimization : Key parameters include solvent choice (e.g., DMF or THF), temperature (20–60°C), and reaction time (6–24 hours). Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization improves yield and purity .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard for purity assessment. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .

- NMR : ¹H and ¹³C NMR validate molecular structure (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm) .

Q. How should researchers handle stability issues during storage and experimental use?

- Methodological Answer :

- Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the amide bond or oxidation of the benzotriazole ring. Lyophilization is recommended for long-term stability .

- In-solution stability : Use aprotic solvents (e.g., DMSO) and avoid prolonged exposure to light or high temperatures (>40°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzotriazole moiety in this compound under varying pH conditions?

- Methodological Answer :

- pH-dependent tautomerism : The benzotriazole group exhibits tautomeric equilibria (1H ↔ 2H forms), influencing electron density and reactivity. Computational studies (DFT calculations) can model these transitions .

- Experimental validation : UV-Vis spectroscopy at pH 3–10 tracks tautomeric shifts, while X-ray crystallography (as applied to analogous triazole derivatives) provides structural confirmation .

Q. How can discrepancies in reported biological activities (e.g., enzyme inhibition) be systematically addressed?

- Methodological Answer :

- Assay standardization : Use validated protocols (e.g., IC50 determination via fluorometric assays with positive controls).

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may alter observed bioactivity. For example, hydroxylation or glucuronidation of the benzotriazole ring can modulate interactions .

- Statistical analysis : Apply multivariate regression to correlate structural variants (e.g., substituent electronegativity) with activity trends .

Q. What computational strategies predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate interactions with active sites (e.g., angiotensin receptors for analogous tetrazole derivatives).

- MD simulations : Assess binding stability over 100-ns trajectories, analyzing hydrogen bonding and hydrophobic contacts with residues like Asp/Ala .

- QSAR models : Train datasets using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetic properties .

Q. What advanced purification techniques resolve co-eluting impurities in HPLC analysis?

- Methodological Answer :

- 2D-LC : Couple ion-exchange with reverse-phase chromatography to separate isomers or epimers.

- Chiral columns : Use cellulose-based phases (e.g., Chiralpak IB) for enantiomeric resolution, critical for compounds with stereocenters .

- MS-guided purification : Prep-HPLC with inline mass detection isolates target masses, minimizing co-elution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.